4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE
Description
4-Ethoxy-N-(12-oxazol-3-yl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the para position of the benzene ring and an oxazole heterocycle at the amide nitrogen.
Properties
IUPAC Name |
4-ethoxy-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-10-5-3-9(4-6-10)12(15)13-11-7-8-17-14-11/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKQBKDESBWDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE typically involves the condensation of 4-ethoxybenzoic acid with 3-aminooxazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 4-carboxy-N-(12-oxazol-3-yl)benzamide.
Reduction: 4-ethoxy-N-(12-dihydrooxazol-3-yl)benzamide.
Substitution: 4-halogenated derivatives of the original compound.
Scientific Research Applications
4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Heterocyclic Moieties
A. 4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide
- Structure : Differs by replacing oxazole with thiazole (sulfur instead of oxygen in the heterocycle).
- Activity : While structurally similar, thiazole-containing analogs are primarily documented in safety profiles (e.g., GHS hazard data) but lack explicit biological activity reports .
- Physicochemical Properties : Thiazole’s higher polarizability compared to oxazole may alter solubility and binding kinetics .
B. N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, 7)
C. 3-(Oxazol-2-yl-ethoxy)-benzamide Derivatives
- Structure : Ethoxy linker between benzene and oxazole.
- Activity : Patent data indicate potent antibacterial effects against Gram-positive pathogens (e.g., Staphylococcus aureus), suggesting that positional isomerism (3-substituted vs. 12-oxazol-3-yl) influences target specificity .
Benzamide Derivatives with Acyl Side Chains
A. 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8)
- Structure: Features a hexanoylamino substituent and carboxyphenyl group.
- Activity : Exhibits 67% PCAF HAT inhibition at 100 μM, comparable to anacardic acid (68%). The carboxyphenyl group enhances solubility but reduces cell permeability compared to this compound .
B. 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17)
- Structure: Long tetradecanoyl chain and 3-carboxyphenyl group.
- Activity : Superior PCAF HAT inhibition (79%) due to the extended acyl chain, which improves hydrophobic interactions with the enzyme’s active site. However, such long chains may compromise pharmacokinetics .
Anacardic Acid-Derived Benzamides
A. 2-Ethoxy-6-pentadecyl-N-pyridin-4-yl Benzamide (Compound 5)
- Structure : Pentadecyl chain and pyridine substituent.
- Activity: Comparable to garcinol in HAT inhibition, with IC₅₀ values in the micromolar range. The ethoxy group aligns with this compound, but the pentadecyl chain introduces steric bulk, limiting therapeutic applicability .
Table 1: Key Comparative Data
Key SAR Insights:
Heterocyclic Group : Oxazole and thiazole moieties confer distinct electronic profiles, influencing target selectivity (e.g., HAT vs. antibacterial activity) .
Substituent Position : Para-substituted ethoxy groups enhance lipid solubility, whereas meta-carboxyphenyl groups improve aqueous solubility but reduce membrane permeability .
Side Chain Length: Long acyl chains (e.g., tetradecanoyl) boost enzyme inhibition but may hinder bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
